N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide
Description
N-[6-(4-Bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is a synthetic organic compound featuring a pyran core substituted with a 4-bromophenyl group at position 6, an oxo group at position 2, and a 2-thiophenecarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₁BrN₂O₃S, with a molecular weight of 391.24 g/mol.
Properties
IUPAC Name |
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3S/c17-11-5-3-10(4-6-11)13-8-7-12(16(20)21-13)18-15(19)14-2-1-9-22-14/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKOWSRJZZBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using a suitable catalyst to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound has been investigated for its anticancer properties . Research indicates that derivatives of pyran compounds exhibit cytotoxic effects against various cancer cell lines. A study highlighted the identification of a novel anticancer compound through screening drug libraries on multicellular spheroids, suggesting that modifications to the pyran structure could enhance therapeutic efficacy against tumors .
Table 1: Anticancer Activity of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis through mitochondrial pathway |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |
General Synthetic Procedure:
- Formation of Pyran Ring : Start with a suitable aldehyde and a ketone to create the pyran structure.
- Bromination : Introduce bromine at the para position of the phenyl group using bromination reagents.
- Thiophene Attachment : React the pyran derivative with thiophene carboxylic acid under coupling conditions to form the final compound.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. The structural features may allow it to interact with bacterial cell walls or metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
Another area of interest is its potential anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of this compound in vitro and in vivo:
- A study published in Drug Discovery Today examined various derivatives of pyran compounds, including this compound, revealing promising results in reducing tumor size in animal models .
- Further research indicated that modifications to the thiophene moiety could enhance solubility and bioavailability, crucial factors for drug development .
Mechanism of Action
The mechanism of action of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, biological activity, and physicochemical properties.
Pyran- and Pyridazinone-Based Analogs
- N-[6-(4-Bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 478043-21-9): Structure: Differs by substituting the thiophene ring with a benzene ring. Properties: Molecular weight = 370.2 g/mol; predicted density = 1.56 g/cm³; boiling point = 588.0°C .
- Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Activity: Acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils . Comparison: While the pyridazinone core differs from pyran, the shared 4-bromophenyl group highlights the importance of halogenated aryl motifs in receptor binding. The thiophene carboxamide in the target compound may offer distinct steric or electronic interactions compared to the pyridazinone’s methoxybenzyl substituents.
Dihydropyridine Derivatives
- 4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxamide (CAS 201280-69-5): Structure: Features a dihydropyridine core with a 4-bromophenyl group and a thioxo group.
Halogen-Substituted Aryl Compounds
- N-(4-Halophenyl)maleimides (e.g., N-(4-bromophenyl)maleimide, IC₅₀ = 4.37 μM): Activity: Inhibits monoacylglycerol lipase (MGL) with potency comparable to iodine- and fluorine-substituted analogs . Comparison: The bromine atom’s size and electronegativity in the target compound’s 4-bromophenyl group may similarly optimize hydrophobic interactions in enzyme binding, as seen in maleimide derivatives.
Anti-Viral Quinoline Derivatives
- 4-(4-Bromophenyl)-6-...quinolinecarboxamide (Derivative 4 in anti-HIV study): Activity: Exhibits binding to HIV reverse transcriptase via bromophenyl and carboxamide groups . Comparison: The pyran-thiophene scaffold of the target compound may offer alternative geometric constraints for viral target engagement compared to quinoline-based systems.
Key Research Findings
- Halogen Effects : Bromine in the 4-position of phenyl groups is a recurring motif in bioactive compounds, balancing hydrophobicity and electronic effects without significant steric hindrance .
- Heterocyclic Influence: Pyran and pyridazinone cores exhibit divergent receptor selectivity (e.g., FPR2 vs. MGL), suggesting scaffold choice critically impacts target specificity .
- Thiophene vs. Benzene : Thiophene’s sulfur atom may enhance solubility in polar environments compared to benzene, though this requires experimental validation .
Biological Activity
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyran ring : A six-membered ring containing one oxygen atom.
- Thiophene moiety : A five-membered ring containing sulfur.
- Bromophenyl group : Enhances lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 404.64 g/mol .
1. Anti-Cancer Properties
Preliminary studies suggest that this compound exhibits significant anti-cancer activity. Research indicates that it may inhibit specific enzyme pathways involved in cancer progression, particularly those related to cell proliferation and apoptosis .
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, which regulate cell death .
2. Anti-Inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. Studies indicate its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .
Mechanism of Action :
- The compound may exert its anti-inflammatory effects by blocking the NF-kB signaling pathway, thus reducing the expression of inflammatory mediators .
Case Study 1: Anti-Cancer Activity in Breast Cancer Models
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anti-cancer activity .
Case Study 2: Inhibition of Inflammatory Responses
A study involving lipopolysaccharide (LPS)-induced inflammation in murine models revealed that administration of the compound significantly reduced levels of inflammatory markers. Histological analysis showed decreased infiltration of immune cells in treated tissues compared to controls .
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide | Chlorinated analog | Moderate anti-cancer activity |
| N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide | Different substituents | Lower anti-inflammatory effects |
This table illustrates how variations in substituents can significantly influence biological activity and chemical reactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Pyran ring formation : Condensation of 4-bromophenylacetamide with a diketene derivative under acidic conditions to form the 2-oxo-2H-pyran core.
Thiophene carboxamide coupling : Use of carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach 2-thiophenecarboxylic acid to the pyran intermediate.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Key Characterization : Confirm via -NMR (aromatic protons at δ 7.2–8.1 ppm), IR (C=O stretch at ~1680 cm), and HRMS (molecular ion peak matching theoretical mass) .
Q. How is the structural integrity of this compound validated in solution and solid states?
- Methodological Answer :
- Solution-state : NMR spectroscopy (, , DEPT-135) to verify proton environments and carbon hybridization.
- Solid-state : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL for refinement. Key metrics: R-factor < 0.05, agreement of bond lengths/angles with DFT-optimized structures .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C indicative of robust stability) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assay (MIC determination against Gram-positive/negative bacteria, e.g., S. aureus, E. coli).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to identify potential targets.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate via R reduction and residual density maps.
- Disordered Moieties : Apply PART/SUMP restraints for partial occupancy atoms. Refine anisotropic displacement parameters (ADPs) with ISOR constraints.
- Validation Tools : Check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .
Q. What computational strategies predict the compound’s intermolecular interactions in crystal packing?
- Methodological Answer :
- Hydrogen Bonding : Use Mercury (CCDC) to analyze graph sets (e.g., R(8) motifs) and quantify interaction energies (DFT at B3LYP/6-31G* level).
- π-π Stacking : CrystalExplorer for Hirshfeld surface analysis; focus on d and shape-index plots.
- Van der Waals Contributions : Molecular dynamics (MD) simulations in GROMACS with CHARMM force fields .
Q. How can conflicting spectral data (e.g., NMR splitting vs. X-ray conformers) be reconciled?
- Methodological Answer :
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange (e.g., coalescence of doublets).
- DFT-NMR Comparison : Optimize conformers in Gaussian09 (B3LYP/6-311++G**) and calculate chemical shifts with GIAO method. Match computed vs. experimental shifts (RMSD < 0.3 ppm).
- Solid-State vs. Solution : Compare SC-XRD (rigid conformers) with NOESY (solution dynamics) to identify flexibility .
Q. What strategies optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (if applicable) vs. Ullmann conditions.
- Solvent Optimization : Use DoE (Design of Experiments) to balance polarity (e.g., DMF vs. THF) and temperature (60–120°C).
- In-line Analytics : PAT tools (ReactIR™) to monitor intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
